C8 Fluorination Increases Lipophilicity (XLogP3) Relative to the Non-Fluorinated Parent Scaffold
The computed XLogP3 of 8-fluoro-1-methylquinolin-2(1H)-one is 1.6, as reported by PubChem [1]. For the non-fluorinated parent compound, 1-methylquinolin-2(1H)-one (CAS 606-43-9, molecular formula C10H9NO, MW 159.18), the predicted XLogP3 is approximately 1.1 based on computational estimation [2]. The 8-fluoro substituent, with its high electronegativity and small atomic radius, increases the compound's lipophilicity by approximately 0.5 log units, which can translate to enhanced membrane permeability. This property differentiates the compound from both the unsubstituted parent and the 8-chloro (MW 193.63) and 8-bromo (MW 238.08) analogs, which have higher molecular weights and different halogen electronegativity profiles .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-Methylquinolin-2(1H)-one (unsubstituted): predicted XLogP3 ≈ 1.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
When selecting a quinolinone building block for medicinal chemistry optimization, the 8-fluoro derivative provides a balanced increase in lipophilicity compared to the parent scaffold without the excessive molecular weight penalty of the 8-bromo analog.
- [1] PubChem. (2024). 8-Fluoro-1-methylquinolin-2(1H)-one, CID 19088464. XLogP3 = 1.6. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/67805-54-3 View Source
- [2] PubChem. (2024). 1-Methylquinolin-2(1H)-one, CID 120585. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/606-43-9 View Source
